molecular formula C8H14O4 B151715 (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 38410-80-9

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B151715
CAS No.: 38410-80-9
M. Wt: 174.19 g/mol
InChI Key: AELKYRWKHKGMAD-RITPCOANSA-N
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Preparation Methods

The synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a diol with an acetal or ketal in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include the use of solvents such as chloroform and temperatures around 70-75°C under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also undergo nucleophilic substitution reactions with reagents like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with modified functional groups.

Scientific Research Applications

This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a precursor for the synthesis of biologically active compounds. In medicine, derivatives of this compound may have potential therapeutic applications, although specific uses are still under investigation . In the industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates . These intermediates can interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be compared with other similar compounds such as Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate and Methyl (2S,3R)-2,3-O-isopropylidene-2,3-dihydroxybutyrate . These compounds share similar dioxolane ring structures but differ in their stereochemistry and specific functional groups. The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKYRWKHKGMAD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38410-80-9
Record name Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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